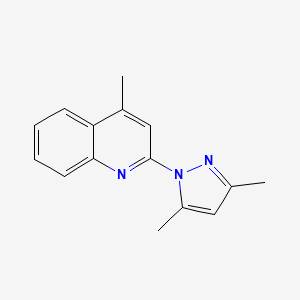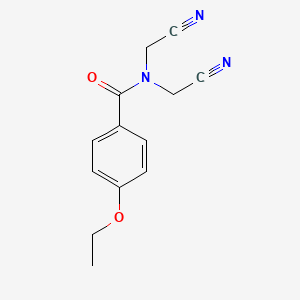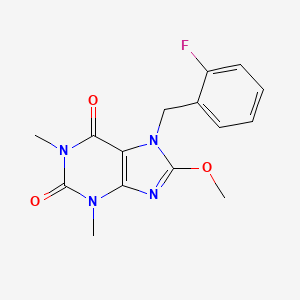
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction :
- This compound is part of a broader class of chemicals used in various chemical and pharmacological studies. It is known for its complex synthesis and unique properties.
Synthesis Analysis :
- The synthesis of this compound involves the formation of Pd(II) complexes containing its protonated form or molecule. This synthesis method is significant for understanding the compound's coordination chemistry (Savel’eva et al., 2009).
Molecular Structure Analysis :
- The molecular structure is determined using methods such as X-ray diffraction. The structure typically includes a distorted square (trapezium) coordination polygon made up of the pyrazole N atom and other atoms like Cl in the complexes (Savel’eva et al., 2009).
Chemical Reactions and Properties :
- The compound undergoes various chemical reactions, forming different complexes and derivatives, which are often analyzed for their properties like photoluminescence (Larionov et al., 2011).
Physical Properties Analysis :
- Studies often focus on the physical properties like crystal structure and luminescence. For instance, the compound's complex with CdCl2 forms a coordination polymer with unique physical properties (Larionov et al., 2011).
Chemical Properties Analysis :
- The chemical properties of this compound and its derivatives, like antimicrobial activity and photoluminescence, are of significant interest. These properties are influenced by the compound's unique molecular structure and the nature of its complexes (Raju et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that such compounds typically interact with their targets by binding to active sites, thereby modulating the target’s activity .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
The compound has a molecular weight of 17321, and a predicted density of 111±01 g/cm3 . Its melting point is 245 °C (decomp), and it has a boiling point of 122 °C (Press: 3 Torr) . These properties can influence the compound’s bioavailability.
Result of Action
Similar compounds have been found to have various effects, such as anti-tubercular activity .
Safety and Hazards
Direcciones Futuras
Given the potential biological activity of pyrazole derivatives, future research could focus on exploring their potential as pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . Additionally, their potential as ligands in the synthesis of metal complexes, which in turn catalyze significant chemical reactions, could also be explored.
Propiedades
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-10-8-15(18-12(3)9-11(2)17-18)16-14-7-5-4-6-13(10)14/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPBXAJPJDFRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-fluorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5606839.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-ethoxybenzylidene)acetohydrazide](/img/structure/B5606847.png)

![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5606857.png)
![9-bromo-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5606863.png)
![4-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N,N,5,6-tetramethyl-2-pyrimidinamine](/img/structure/B5606870.png)
![1-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5606876.png)
![8-fluoro-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B5606883.png)

![N-(3-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5606888.png)
![N-[1-(methylsulfonyl)-4-piperidinyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5606897.png)
![7-methyl-9-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5606903.png)
